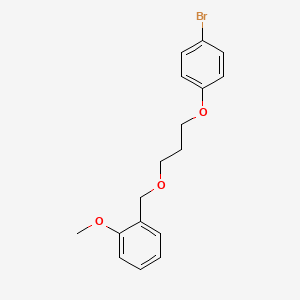
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a propyloxy chain that is further substituted with a methoxybenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene typically involves multi-step organic reactions. One common route includes the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: This step involves the reaction of bromobenzene with 3-(2-methoxybenzyloxy)propanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.
Reduction: The aromatic ring is hydrogenated to form a cyclohexane derivative.
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the propyloxy chain.
4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: Similar structure but lacks the bromine atom.
1-Bromo-4-(3-(2-hydroxybenzyloxy)-propyloxy)benzene: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is unique due to the presence of both a bromine atom and a methoxybenzyloxy-propyloxy chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
642487-31-8 |
|---|---|
Molecular Formula |
C17H19BrO3 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
1-bromo-4-[3-[(2-methoxyphenyl)methoxy]propoxy]benzene |
InChI |
InChI=1S/C17H19BrO3/c1-19-17-6-3-2-5-14(17)13-20-11-4-12-21-16-9-7-15(18)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
InChI Key |
BTHQFDICYSHLNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COCCCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B12579212.png)
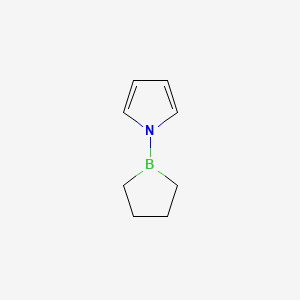
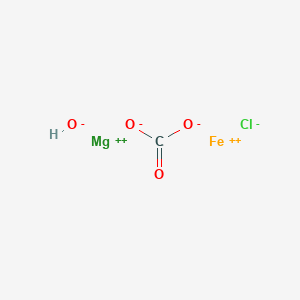
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
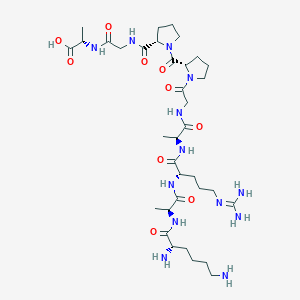
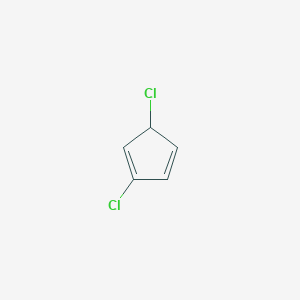
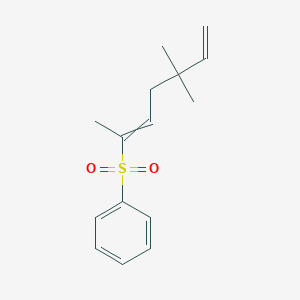
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
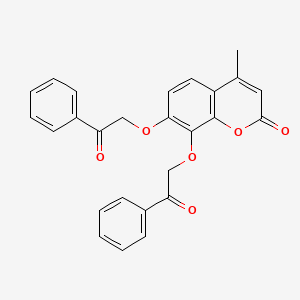
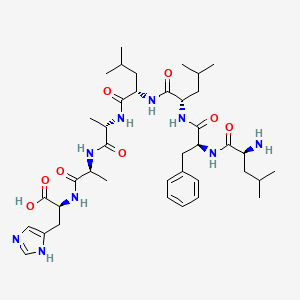
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
